molecular formula C11H12O3 B1441466 5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 1354950-79-0

5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1441466
CAS No.: 1354950-79-0
M. Wt: 192.21 g/mol
InChI Key: YESMPMVPGOSLHO-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain fused benzene and furan rings.

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interactions of this compound with these biomolecules are crucial for its biochemical functions. These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives, including this compound, have shown significant cell growth inhibitory effects in different types of cancer cells . These effects are mediated through the modulation of signaling pathways that control cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, benzofuran derivatives have been found to inhibit certain enzymes involved in cancer cell growth . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activities over extended periods, although some degradation may occur . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Benzofuran derivatives have been studied for their dose-dependent effects, and it has been observed that there are threshold levels beyond which toxicity occurs . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels in cells . The metabolic pathways of this compound are essential for its biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can affect its activity and function, making it an important aspect of its biochemical analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using silver (I) complexes, can also be employed for the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, and sulfonic acids .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
  • 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
  • 2,3-Dihydrobenzofuran-2-carboxylic acid

Uniqueness

5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of two methyl groups at the 5 and 6 positions of the benzofuran ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other benzofuran derivatives .

Properties

IUPAC Name

5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-4,10H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESMPMVPGOSLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 3
5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 4
5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 5
5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 6
5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

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